molecular formula C10H9BrO2 B8595522 2-Bromo-1-(2,3-dihydro-benzofuran-6-yl)-ethanone

2-Bromo-1-(2,3-dihydro-benzofuran-6-yl)-ethanone

Cat. No. B8595522
M. Wt: 241.08 g/mol
InChI Key: PZCXUBAZHSITGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2,3-dihydro-benzofuran-6-yl)-ethanone is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-1-(2,3-dihydro-benzofuran-6-yl)-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-1-(2,3-dihydro-benzofuran-6-yl)-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-Bromo-1-(2,3-dihydro-benzofuran-6-yl)-ethanone

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

2-bromo-1-(2,3-dihydro-1-benzofuran-6-yl)ethanone

InChI

InChI=1S/C10H9BrO2/c11-6-9(12)8-2-1-7-3-4-13-10(7)5-8/h1-2,5H,3-4,6H2

InChI Key

PZCXUBAZHSITGH-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)C(=O)CBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

Br2 (0.36 ml, 7.01 mmol) was added dropwise to a stirring solution of 1-(2,3-dihydro-benzofuran-6-yl)-ethanone (1.13 g, 6.97 mmol) in MeOH (20 mL) held at 0° C. The reaction mixture was slowly allowed to reach room temperature. After 3 h, the reaction was quenched by the addition of NaHCO3 (aq, saturated)(until pH=8). Most of the methanol was removed under reduced pressure and the residue was extracted twice with EtOAc (2×20 mL). The organic extracts were pooled, washed with brine (10 mL), dried over MgSO4 and concentrated under reduced pressure. The residue was purified by preparative HPLC using a gradient of 40-70% MeCN in a 0.1M ammonium acetate buffer as eluent. The fractions containing the desired product were pooled and most of the MeCN was removed under reduced pressure. The residue was extracted with EtOAc (2×20 mL) and the combined organic layers was washed with brine, dried over MgSO4 and concentrated. The obtained was finely washed MeOH to give the title compound.
Name
Quantity
0.36 mL
Type
reactant
Reaction Step One
Quantity
1.13 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.